molecular formula C14H18NO4P B12530052 1-Cyano-3-phenylprop-2-en-1-yl diethyl phosphate CAS No. 820969-67-3

1-Cyano-3-phenylprop-2-en-1-yl diethyl phosphate

Cat. No.: B12530052
CAS No.: 820969-67-3
M. Wt: 295.27 g/mol
InChI Key: OVIKIRJCHMIYRG-UHFFFAOYSA-N
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Description

1-Cyano-3-phenylprop-2-en-1-yl diethyl phosphate is an organic compound characterized by the presence of a cyano group, a phenyl group, and a diethyl phosphate group

Preparation Methods

The synthesis of 1-Cyano-3-phenylprop-2-en-1-yl diethyl phosphate typically involves the reaction of 1-cyano-3-phenylprop-2-en-1-ol with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

1-Cyano-3-phenylprop-2-en-1-yl diethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate group, where nucleophiles such as amines or thiols replace the diethyl phosphate group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyano-3-phenylprop-2-en-1-yl diethyl phosphate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Cyano-3-phenylprop-2-en-1-yl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and phenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The diethyl phosphate group can undergo hydrolysis, releasing diethyl phosphate and the corresponding alcohol, which may further interact with biological molecules.

Comparison with Similar Compounds

1-Cyano-3-phenylprop-2-en-1-yl diethyl phosphate can be compared with similar compounds such as:

    1-Cyano-3-phenylprop-2-en-1-yl dimethyl phosphate: Similar structure but with dimethyl phosphate instead of diethyl phosphate.

    1-Cyano-3-phenylprop-2-en-1-yl diphenyl phosphate: Contains diphenyl phosphate, leading to different chemical and physical properties.

    1-Cyano-3-phenylprop-2-en-1-yl diisopropyl phosphate: Features diisopropyl phosphate, affecting its reactivity and applications.

Properties

CAS No.

820969-67-3

Molecular Formula

C14H18NO4P

Molecular Weight

295.27 g/mol

IUPAC Name

(1-cyano-3-phenylprop-2-enyl) diethyl phosphate

InChI

InChI=1S/C14H18NO4P/c1-3-17-20(16,18-4-2)19-14(12-15)11-10-13-8-6-5-7-9-13/h5-11,14H,3-4H2,1-2H3

InChI Key

OVIKIRJCHMIYRG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC(C=CC1=CC=CC=C1)C#N

Origin of Product

United States

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